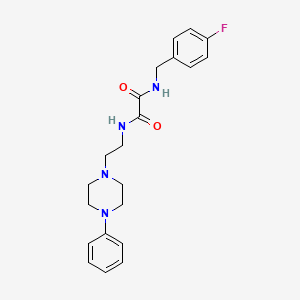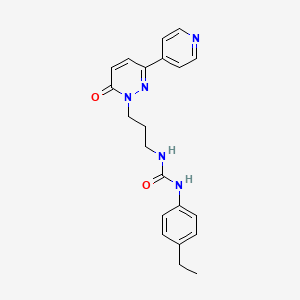
4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenylacetyl group, and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2-phenylacetyl chloride with 4-pyridinylmethylamine in the presence of a suitable base, such as triethylamine, to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) to introduce different functional groups.
Major Products Formed:
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution reactions can result in the formation of various derivatives with different substituents on the pyrrole ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylacetyl group can bind to enzyme active sites, while the pyridinylmethyl group may interact with receptors or other biomolecules. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Phenylacetyl chloride: A simpler compound used in the synthesis of various derivatives.
Pyridinylmethylamine: A related amine that can be used to introduce the pyridinylmethyl group.
Pyrrole-2-carboxamide derivatives: Other compounds with similar structures that may have different biological activities.
Uniqueness: 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide stands out due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its unique structure enables it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(10-14-4-2-1-3-5-14)16-11-17(21-13-16)19(24)22-12-15-6-8-20-9-7-15/h1-9,11,13,21H,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGCTZYNTXVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330818 | |
| Record name | 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-80-6 | |
| Record name | 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)
![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2903641.png)
![2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2903642.png)
![Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2903643.png)
![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)

